molecular formula C22H23N5O2S B268030 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

Numéro de catalogue B268030
Poids moléculaire: 421.5 g/mol
Clé InChI: YLHCQBSPNGUBMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of P2Y1 in different biological systems.

Mécanisme D'action

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine selectively binds to the P2Y1 receptor and blocks its activation by the endogenous ligand, ADP. P2Y1 activation leads to the activation of phospholipase C and the release of intracellular calcium, which is involved in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmitter release. By blocking P2Y1 activation, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine inhibits these physiological processes.
Biochemical and Physiological Effects:
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has also been shown to inhibit vasoconstriction and neurotransmitter release in different biological systems. These effects are mediated by the inhibition of P2Y1 activation by ADP.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for investigating the role of P2Y1 in different biological systems. However, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has some limitations for lab experiments. For example, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has a relatively short half-life, which limits its use in long-term experiments. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine also has some off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research involving N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine. One direction is to investigate the role of P2Y1 in different pathological conditions, such as atherosclerosis and stroke. Another direction is to investigate the potential therapeutic applications of P2Y1 antagonists, such as N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine, in these pathological conditions. Additionally, the development of more potent and selective P2Y1 antagonists may facilitate the investigation of P2Y1 in different biological systems.

Méthodes De Synthèse

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-methoxy-4-hydroxybenzaldehyde, which is then converted to 3-methoxy-4-(chloromethyl)benzaldehyde. The second step involves the synthesis of 2-thienylmethylamine, which is then reacted with 3-methoxy-4-(chloromethyl)benzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 1-(4-methylphenyl)-1H-tetrazole-5-thiol to yield N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine.

Applications De Recherche Scientifique

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been used in various scientific research studies to investigate the role of P2Y1 in different biological systems. For example, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been used to study the effect of P2Y1 antagonism on platelet aggregation and thrombus formation. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has also been used to investigate the role of P2Y1 in vasoconstriction and neurotransmitter release.

Propriétés

Nom du produit

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

Formule moléculaire

C22H23N5O2S

Poids moléculaire

421.5 g/mol

Nom IUPAC

1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C22H23N5O2S/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-29-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-30-19/h3-12,23H,13-15H2,1-2H3

Clé InChI

YLHCQBSPNGUBMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

SMILES canonique

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.